molecular formula C17H14F2O3 B8662792 4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B8662792
M. Wt: 304.29 g/mol
InChI Key: UBRNWZLIQPVPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2',4'-Difluorobiphenylyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H14F2O3 and its molecular weight is 304.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14F2O3

Molecular Weight

304.29 g/mol

IUPAC Name

4-[2-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)14-5-3-2-4-12(14)13-7-6-11(18)9-15(13)19/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

UBRNWZLIQPVPDO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution is prepared by dissolving 33.2 g anhydrous aluminum chloride (0.25 moles) and 21.6 g methylsuccinic acid anhydride (0.188 moles) in 190 ml of 1,2-dichloroethane. The solution is cooled to 15° C. and is treated under stirring and cooling with a solution of 47.5 g of 2,4-difluorobiphenyl (0.25 moles) in 50 ml of 1,2-dichloroethane, at a rate such that the temperature of the reaction mixture does not exceed 20° C. The mixture is then stirred for an additional 3 hours at 20° C., for 1 hour at 40° to 45° C., is cooled to 20° C., and is then poured slowly, under stirring, into a mixture of 500 g ice in 250 ml of concentrated hydrochloric acid. The resulting precipitate is collected on a filter, and the organic layer of the filtrate is separated and washed with 5% aqueous sodium hydroxide solution (4×100 ml). The alkaline extracts are combined and the precipitate is dissolved in the extracts. A moderately turbid solution is obtained, which is filtered with active carbon to obtain a clear filtrate. The clear filtrate is acidified to approximately pH 1 with 50% sulfuric acid. The crude product precipitate is separated, washed with water, and purified by crystalization from 160 ml of 65% acetic acid, to yield 24.0 g of the title compound (42% of theoretical yield) with a melting point of 150°-152° C.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

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